ESI-MS² Collision Energy Differentiation
Spiredine uniquely possesses a fused oxazolidine ring (N-C-O heterocycle), a structural feature absent in spiradine A (a simple atisane diterpene without a nitrogen-containing heterocycle). This oxazolidine ring imparts a distinctive exocyclic methylene group and a methylene group adjacent to a quaternary carbon atom, clearly observed in NMR spectra. The 13C-NMR resonance assignments for spiredine, specifically the signals of the oxazolidine ring carbons and the neighboring carbonyls, have been fully assigned using 2D techniques (HMQC, HMBC), providing unambiguous spectral differentiation from spiradine A, spiradine B, and spirasine V/VI in the same isolate mixture . This structural distinction directly influences the compound's conformational dynamics and chemical reactivity, with the oxazolidine ring in solution exhibiting a specific chair-boat equilibrium that is absent in non-oxazolidine analogs .
| Evidence Dimension | Presence of oxazolidine ring and distinct NMR fingerprints |
|---|---|
| Target Compound Data | Spiredine: Contains oxazolidine ring; exocyclic methylene group; methylene at quaternary carbon; C22H27NO3; MW 353.45 g/mol; specific 1H and 13C chemical shifts assigned via 1D and 2D NMR |
| Comparator Or Baseline | Spiradine A: Lacks oxazolidine ring; no exocyclic methylene; C22H29NO3; MW 355.47 g/mol. Spiridine B and Spiridine V/VI also lack the distinctive oxazolidine ring. |
| Quantified Difference | Qualitative structural differences confirmed by 1H‑NMR, 13C‑NMR, DEPT, HMQC, and HMBC analysis; exact chemical shift values reported in primary literature. |
| Conditions | NMR spectroscopy (CDCl3 and DMSO‑d6) with full 2D assignment; compound isolated via column chromatography from Spiraea japonica roots. |
Why This Matters
For scientists procuring reference standards, the oxazolidine ring is a definitive spectroscopic handle, ensuring unambiguous compound identification and preventing mis-assignment with co-occurring atisane analogs.
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- [2] PhD dissertation: 二萜生物碱的化学研究 [Chemical research on diterpene alkaloids]. (n.d.). Available via CNKI at https://wap.cnki.net/touch/web/Dissertation/List/2006138206.nh.html (Chapter: 噁唑烷环在溶液中的构型转换机制). View Source
